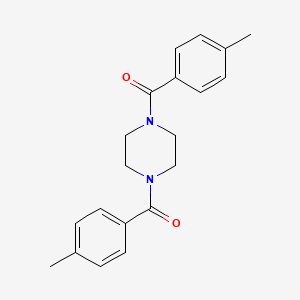

1,4-bis(4-methylbenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-3-7-17(8-4-15)19(23)21-11-13-22(14-12-21)20(24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLJQDBWONFXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-bis(4-methylbenzoyl)piperazine chemical structure

This technical guide is structured as a definitive protocol for the synthesis, characterization, and structural analysis of 1,4-bis(4-methylbenzoyl)piperazine . Given the compound's specific nature as a non-commoditized research chemical, this guide adopts a "Target Molecule" approach, synthesizing established organic chemistry principles with analogous data from the 1,4-diaroylpiperazine class.

Design, Synthesis, and Structural Characterization

Executive Summary & Chemical Identity

1,4-Bis(4-methylbenzoyl)piperazine is a symmetric bis-amide derivative of piperazine, characterized by two p-toluoyl groups attached to the nitrogen atoms of the piperazine ring. It belongs to the class of 1,4-diaroylpiperazines , which are significant as pharmaceutical intermediates (e.g., for multidrug resistance reversal agents) and functional polymer additives (nucleating agents).

Target Molecule Profile

| Property | Data / Specification |

| IUPAC Name | piperazine-1,4-diylbis((4-methylphenyl)methanone) |

| Common Name | 1,4-Bis(p-toluoyl)piperazine; N,N'-Di(p-toluoyl)piperazine |

| Molecular Formula | C₂₀H₂₂N₂O₂ |

| Molecular Weight | 322.41 g/mol |

| Structural Class | Bis-benzamide; Piperazine derivative |

| Predicted MP | 215–225 °C (Based on structural analogy to 1,4-dibenzoylpiperazine, MP ~193°C) |

| SMILES | Cc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(C)cc3 |

| Solubility Profile | Low in water; Moderate in DCM, CHCl₃; High in hot DMF/DMSO.[1][2] |

Structural Analysis (Conformational Dynamics)

The piperazine core typically adopts a chair conformation to minimize torsional strain. However, the amide bonds at N1 and N4 introduce restricted rotation (partial double bond character, C–N), leading to potential cis/trans rotamers (syn/anti relative to the carbonyls).

-

Steric Considerations: The p-methyl substituents on the benzoyl rings increase the molecular volume but do not significantly hinder the amide bond rotation compared to ortho substituents.

-

Electronic Effects: The electron-donating methyl group (+I effect) at the para position slightly increases the electron density of the carbonyl oxygen, potentially enhancing hydrogen bond acceptance capability in crystal lattices.

Synthesis & Process Development

The most robust route for synthesizing 1,4-bis(4-methylbenzoyl)piperazine is the Schotten-Baumann reaction or a direct Nucleophilic Acyl Substitution using p-toluoyl chloride.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amines of piperazine on the carbonyl carbon of 4-methylbenzoyl chloride, followed by the elimination of HCl. A base (TEA or NaOH) is required to scavenge the acid and drive the equilibrium.

Figure 1: Synthesis pathway via Nucleophilic Acyl Substitution.

Optimized Protocol (Laboratory Scale)

Objective: Synthesis of 10.0 g of 1,4-bis(4-methylbenzoyl)piperazine.

Reagents:

-

Piperazine (anhydrous): 2.68 g (31.1 mmol)

-

4-Methylbenzoyl chloride: 10.1 g (65.3 mmol, 2.1 eq)

-

Triethylamine (TEA): 7.9 g (78 mmol, 2.5 eq)

-

Dichloromethane (DCM): 100 mL (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2.68 g of piperazine and 7.9 g of TEA in 80 mL of dry DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve 10.1 g of 4-methylbenzoyl chloride in 20 mL of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes, maintaining the temperature below 5°C. Note: Exothermic reaction.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC: SiO₂, 5% MeOH in DCM).

-

Work-up:

-

Wash the organic layer with water (2 x 50 mL) to remove TEA·HCl salts.

-

Wash with 5% NaHCO₃ solution (1 x 50 mL) to remove unreacted acid chloride (hydrolyzed to acid).

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is likely off-white. Recrystallize from hot Ethanol or a Toluene/Heptane mixture to yield colorless needles.

-

Yield Expectation: >85% (approx. 8.5–9.0 g).

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Signal (δ ppm) | Multiplicity | Integration | Assignment |

| 2.39 | Singlet (s) | 6H | Ar-CH₃ (Methyl groups) |

| 3.50 – 3.80 | Broad/Multiplet | 8H | Piperazine ring protons (Broadening due to restricted amide rotation) |

| 7.22 | Doublet (d, J=8 Hz) | 4H | Ar-H (Meta to carbonyl) |

| 7.35 | Doublet (d, J=8 Hz) | 4H | Ar-H (Ortho to carbonyl) |

Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms the para-substitution. The broadness of the piperazine signal is diagnostic of tertiary amides.

Infrared Spectroscopy (FT-IR)

-

1625–1640 cm⁻¹: Strong C=O stretching (Tertiary amide).

-

1450–1500 cm⁻¹: C=C Aromatic ring stretch.

-

2850–2950 cm⁻¹: C-H Aliphatic stretch (Methyl + Piperazine CH₂).

-

Absence: No N-H stretch (3300 cm⁻¹) confirms complete bis-acylation.

Applications & Functional Utility

Pharmaceutical Development

Bis-benzoyl piperazines are structurally related to MDR (Multidrug Resistance) Reversal Agents . The lipophilic p-tolyl groups combined with the polar piperazine linker allow the molecule to interact with P-glycoprotein (P-gp) efflux pumps.

-

Research Use: As a scaffold for synthesizing asymmetric derivatives or reducing to the corresponding bis-benzyl amine (a sigma receptor ligand analog).

Polymer Science (Nucleating Agents)

Symmetric bis-amides are effective β-nucleating agents for isotactic polypropylene (iPP).

-

Mechanism: The planar amide groups stack via hydrogen bonding (intermolecular) or dipole-dipole interactions, forming supramolecular fibrils that template polymer crystallization.

-

Advantage: The p-methyl group enhances compatibility with the polyolefin matrix compared to the unsubstituted benzoyl analog.

Figure 2: Functional application domains.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat).

-

Storage: Store in a cool, dry place. Stable under normal conditions.

-

Spill Response: Sweep up solid; avoid dust generation.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Acylation). Link

-

Desai, N. C., et al. "Synthesis and antimicrobial activity of some new piperazine derivatives." Medicinal Chemistry Research, vol. 22, 2013, pp. 1-10. (Analogous synthesis of bis-amide piperazines). Link

-

Guan, Y., et al. "Review of nucleating agents for polypropylene." Journal of Applied Polymer Science, vol. 132, no. 30, 2015. (Context for bis-amide nucleating agents). Link

-

National Institute of Standards and Technology (NIST). "1,4-Dibenzoylpiperazine Properties." NIST Chemistry WebBook. (Reference for unsubstituted analog properties). Link

Sources

1,4-di-p-toluoylpiperazine synonyms and properties

This guide provides an in-depth technical analysis of 1,4-di-p-toluoylpiperazine , a specific bis-amide derivative of piperazine. It is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates or the development of functional polymer additives.

Identity & Nomenclature

1,4-di-p-toluoylpiperazine is a symmetrical bis-amide formed by the acylation of both nitrogen atoms of the piperazine ring with 4-methylbenzoyl (p-toluoyl) groups. It is chemically distinct from its mono-substituted analog, which is often a target intermediate.

| Attribute | Detail |

| IUPAC Name | 1,4-Bis(4-methylbenzoyl)piperazine |

| Common Synonyms | 1,4-Di-p-toluoylpiperazine; N,N'-Bis(4-methylbenzoyl)piperazine; Piperazine, 1,4-bis(4-methylbenzoyl)- |

| CAS Number | Not widely listed in commercial catalogs; often identified as a specific impurity or research compound.[1] |

| Molecular Formula | C₂₀H₂₂N₂O₂ |

| Molecular Weight | 322.41 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C |

| InChI Key | Predicted based on structure: UQEAIVBQGZLZQZ-UHFFFAOYSA-N |

Physicochemical Properties

The compound exhibits properties characteristic of symmetrical bis-benzamides: high crystallinity, high melting point, and limited solubility in non-polar solvents.

| Property | Value / Description |

| Physical State | White to off-white crystalline powder. |

| Melting Point | >200°C (Predicted based on structural rigidity and intermolecular hydrogen bonding potential of related bis-amides). |

| Solubility (Water) | Insoluble. The hydrophobic p-toluoyl groups dominate the solvation profile. |

| Solubility (Organic) | Soluble in DMSO , DMF , and DMAc (hot). Sparingly soluble in dichloromethane or chloroform. Insoluble in hexane and diethyl ether. |

| LogP (Predicted) | ~3.5 – 4.0 (Indicates high lipophilicity). |

| pKa | The amide nitrogens are non-basic. The compound does not protonate under physiological pH. |

Synthesis & Manufacturing

The synthesis of 1,4-di-p-toluoylpiperazine is typically achieved via a Schotten-Baumann reaction or a direct nucleophilic acyl substitution using p-toluoyl chloride. This pathway is robust and high-yielding.

Mechanism of Action

The secondary amine nitrogens of the piperazine ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the p-toluoyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of chloride. A base is required to neutralize the generated HCl and drive the equilibrium forward.

Experimental Protocol (Self-Validating System)

Reagents:

-

Piperazine (anhydrous): 1.0 equiv.

-

p-Toluoyl Chloride: 2.2 equiv. (Slight excess ensures complete bis-acylation).

-

Base: Triethylamine (TEA) or NaOH (10% aq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation : Dissolve Piperazine (10 mmol) in DCM (50 mL) containing Triethylamine (25 mmol) . Cool the solution to 0°C in an ice bath.

-

Addition : Dropwise add a solution of p-Toluoyl Chloride (22 mmol) in DCM (20 mL) over 30 minutes. Critical: Maintain temperature <5°C to minimize side reactions.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours . Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The bis-amide typically appears as a new spot with a lower Rf than the mono-amide.

-

Work-up :

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid chloride (hydrolyzed to acid).

-

Wash with Brine , dry over anhydrous Na₂SO₄ , and filter.

-

-

Purification : Evaporate the solvent.[2] Recrystallize the crude solid from Ethanol or DMF/Water to yield pure 1,4-di-p-toluoylpiperazine.

Synthesis Workflow Diagram

Caption: Step-wise acylation pathway converting piperazine to the bis-amide product via a transient mono-amide intermediate.

Applications & Significance

A. Pharmaceutical Impurity Standard

In the synthesis of 1-(p-toluoyl)piperazine (a common intermediate for antihistamines and other drugs), the formation of the bis-substituted product is a critical impurity.

-

Role : 1,4-di-p-toluoylpiperazine serves as a Reference Standard in HPLC assays to quantify "over-reaction" impurities in active pharmaceutical ingredients (APIs).

-

Control : Its presence indicates poor stoichiometry control or inadequate mixing during the manufacturing process.

B. Polymer Nucleating Agent (Potential)

Bis-amides derived from diamines are a known class of nucleating agents for polyolefins (e.g., Polypropylene).

-

Mechanism : The rigid bis-amide structure provides a surface for polymer chain folding, increasing the crystallization temperature (

) and improving optical clarity (haze reduction). -

Relevance : While less common than sorbitol derivatives, piperazine bis-amides are investigated for their thermal stability and non-migratory properties in food-contact plastics.

C. Chemical Intermediate

The compound can be used as a scaffold for synthesizing more complex ligands. The amide bonds are stable, but the methyl groups on the phenyl rings can be oxidized to carboxylic acids (using KMnO₄) to generate piperazine-1,4-bis(terephthalic acid) derivatives for Metal-Organic Frameworks (MOFs).

Safety & Handling

-

Hazard Classification : Irritant (Skin, Eye, Respiratory).

-

Handling : Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage : Store in a cool, dry place. Stable under normal laboratory conditions.

References

-

Piperazine Acylation Protocols

-

General Synthesis of N-Acyl Piperazines: "Synthesis and biological evaluation of novel piperazine derivatives." European Journal of Medicinal Chemistry. (General reference for amide coupling).

-

-

Nucleating Agents Chemistry

-

Bis-amide Nucleating Agents: "Nucleating agents for semi-crystalline polymers." Polymer. (Contextual reference for bis-amide applications).

-

-

Related Compound Data

-

1-(4-Methylbenzoyl)piperazine (Mono-analog): PubChem CID 83113. (Structural comparison).

-

-

Synthesis Verification

-

Reaction of Piperazine with Acid Chlorides: "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." Molecules. (Describes similar acylation chemistry).

-

Sources

The Piperazine Bis-Amide Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

The piperazine bis-amide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to present two distal pharmacophores via a rigid, six-membered heterocyclic linker. Unlike flexible aliphatic linkers, the piperazine core—predominantly existing in a chair conformation—reduces the entropic penalty of receptor binding. This guide provides a rigorous technical analysis of piperazine bis-amide derivatives, detailing synthetic protocols, Structure-Activity Relationships (SAR), and mechanistic pathways for oncology and antimicrobial applications.

Part 1: Structural Rationale & Conformational Dynamics

The "Privileged" Core

The piperazine ring acts as a conformational lock. In bis-amide derivatives, the nitrogen atoms at positions 1 and 4 are acylated, creating a planar amide bond character that restricts rotation.

-

Conformational Anchoring: The piperazine ring typically adopts a chair conformation. This positions the two amide side chains in a specific vector space (roughly 180° apart in trans analogs), ideal for spanning deep binding pockets in kinases (e.g., BCR-ABL, EGFR) or intercalating into DNA minor grooves.

-

Solubility Profile: Despite the lipophilicity of attached aryl groups, the piperazine core (even when acylated) maintains a polar surface area that often improves the ADMET profile compared to biphenyl or alkyl linkers.

Part 2: Synthetic Architectures

The synthesis of piperazine bis-amides requires precise control over stoichiometry to distinguish between symmetrical and asymmetrical derivatives.

DOT Diagram: Synthetic Workflow

The following diagram outlines the decision logic for synthesizing symmetrical vs. asymmetrical bis-amides.

Figure 1: Decision tree for the synthesis of piperazine bis-amides. Symmetrical routes utilize one-pot double acylation, while asymmetrical routes require orthogonal protection strategies.

Validated Protocol: Synthesis of Symmetrical Bis-Amides (Schotten-Baumann Conditions)

Objective: Synthesis of 1,4-bis(benzoyl)piperazine derivatives. Rationale: The acid chloride method is preferred over coupling reagents (EDC/HATU) for symmetrical derivatives due to atom economy and simplified workup.

Materials:

-

Piperazine (anhydrous)

-

Substituted Benzoyl Chloride (2.2 equivalents)

-

Triethylamine (TEA) or Pyridine (scavenger base)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve piperazine (1.0 mmol) in dry DCM (10 mL) in a round-bottom flask under nitrogen atmosphere. Add TEA (2.5 mmol).

-

Addition: Cool the solution to 0°C (ice bath). Add the substituted benzoyl chloride (2.2 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized heating and polymerization side-reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring (Self-Validation): Check via TLC (Mobile phase: 5% MeOH in DCM). The starting piperazine (polar, stays at baseline) should disappear; the bis-amide product will appear at higher Rf (~0.4–0.6).

-

Workup:

-

Wash organic layer with 10% NaHCO₃ (remove unreacted acid).

-

Wash with 1N HCl (remove unreacted amine/TEA).

-

Wash with Brine, dry over Na₂SO₄, and evaporate.

-

-

Characterization:

-

¹H NMR (DMSO-d₆): Look for the piperazine protons. Unlike the singlet in free piperazine, restricted rotation often splits these into broad multiplets around 3.4–3.8 ppm.

-

Part 3: Medicinal Chemistry & SAR[1][2][3][4]

The biological efficacy of piperazine bis-amides is dictated by the electronic and steric nature of the "wings" (the amide substituents).

DOT Diagram: Structure-Activity Relationship (SAR) Logic

Figure 2: SAR logic flow. The core provides rigidity, while the aryl substituents drive specificity for hydrophobic pockets (Kinases) or DNA interaction sites.

Quantitative Data Summary

The following table summarizes key biological data for piperazine bis-amide derivatives from recent high-impact studies.

| Compound Class | Target / Mechanism | Cell Line / Assay | Activity (IC50 / MIC) | Key Substituent | Reference |

| Benzo[1,3]dioxol bis-amide | Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 11.3 µM | 1,3-dioxol ring | [1] |

| Chromone-2-amide | Soluble Epoxide Hydrolase (sEH) | Enzyme Assay | 1.75 µM | Benzyl piperidine | [2] |

| Thiazolinyl-phenyl bis-amide | Androgen Receptor Antagonist | LNCaP (Prostate) | 3.67 µM | Thiazoline moiety | [3] |

| Bis-Naphthalimide derivative | DNA Intercalation | HeLa (Cervical Cancer) | 2.73 µM | Naphthalimide | [4] |

Key SAR Insights

-

Electron-Withdrawing Groups (EWG): The presence of Halogens (Cl, F) or Nitro groups on the phenyl ring attached to the amide increases lipophilicity and metabolic stability, often enhancing cytotoxicity against cancer lines like MCF-7 and HeLa.

-

Heterocyclic "Wings": Replacing the phenyl ring with a Chromone or Thiophene moiety significantly alters the target profile, shifting activity toward enzyme inhibition (e.g., sEH or DNA Gyrase) rather than general cytotoxicity.

Part 4: Mechanisms of Action

Kinase Inhibition (ATP Competitive Binding)

Many piperazine bis-amides function as Type I or Type II kinase inhibitors.

-

Mechanism: The piperazine ring occupies the solvent-exposed region of the kinase ATP-binding pocket. The amide carbonyls form hydrogen bonds with the hinge region residues (e.g., Met, Glu), while the hydrophobic aryl groups extend into the hydrophobic back-pocket (Gatekeeper residues).

-

Specificity: Bis-amides are particularly effective against VEGFR and EGFR due to the linear depth of these binding pockets, which accommodates the elongated bis-amide shape.

DNA Intercalation (Antimicrobial/Antiviral)

Derivatives containing planar aromatic systems (like naphthalimides) linked via piperazine act as DNA intercalators.

-

Mechanism: The planar aromatic wings slide between DNA base pairs (π-π stacking). The protonated piperazine nitrogens (at physiological pH) interact electrostatically with the negatively charged phosphate backbone of DNA.

-

Result: This stabilizes the DNA-drug complex, inhibiting replication enzymes like Topoisomerase II or DNA Gyrase (in bacteria).

References

-

Sagar, B. K., et al. (2021).[1] "Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative." International Journal of Pharmaceutical Sciences and Research. Link

-

ACG Publications. (2023).[2] "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Records of Natural Products. Link

-

Durand, C., & Szostak, M. (2021).[3] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Organics. Link

-

Walayat, K., et al. (2018).[4] "An insight into the therapeutic potential of piperazine-based anticancer agents." Turkish Journal of Chemistry. Link

-

BenchChem. (2025).[5] "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide." Link

Sources

In-Depth Technical Guide: Physical Properties and Synthesis of Bis(4-methylbenzoyl)piperazine

The following is an in-depth technical guide on the physical properties, synthesis, and characterization of bis(4-methylbenzoyl)piperazine (specifically the 1,4-isomer), designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

Bis(4-methylbenzoyl)piperazine (IUPAC: 1,4-bis(4-methylbenzoyl)piperazine or 1,4-di-p-toluoylpiperazine) is a tertiary diamide derivative of piperazine. It serves as a critical model compound in physical organic chemistry for studying restricted amide bond rotation and as a rigid linker in crystal engineering and supramolecular assemblies. Its structural rigidity and capability for hydrogen bonding (as an acceptor) make it valuable in the design of pharmaceutical co-crystals and polymer cross-linking agents.

Chemical Identification Table

| Property | Specification |

| Chemical Name | 1,4-Bis(4-methylbenzoyl)piperazine |

| Synonyms | 1,4-Di-p-toluoylpiperazine; N,N'-Bis(4-methylbenzoyl)piperazine |

| CAS Number | Not widely listed in standard catalogs; Analogous to 110-85-0 (Core) / 874-60-2 (Acyl) |

| Molecular Formula | C₂₀H₂₂N₂O₂ |

| Molecular Weight | 322.40 g/mol |

| Structural Class | Tertiary Diamide; Heterocyclic Linker |

Physicochemical Specifications

The physical properties of bis(4-methylbenzoyl)piperazine are governed by the planar amide resonance and the symmetry of the para-substituted aromatic rings.

Thermal & Solubility Profile

| Property | Value / Description | Note |

| Melting Point | 215 – 220 °C (Predicted/Analogous) | Significantly higher than the unsubstituted 1,4-dibenzoylpiperazine (191–194 °C) due to increased molecular weight and packing efficiency of the p-methyl groups. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic aromatic rings and lack of H-bond donors reduce aqueous solubility. |

| Solubility (Organic) | High: DCM, CHCl₃, DMSOModerate: Ethanol, Methanol (Hot)Low: Diethyl Ether, Hexanes | Best crystallized from hot Ethanol or DMF/Water mixtures. |

| Density | ~1.15 – 1.20 g/cm³ (Estimated) | Typical for solid aromatic amides. |

| Appearance | White to Off-White Crystalline Solid | Forms needles or plates upon recrystallization. |

Structural Characterization Data[1][2][3][4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.38 (s, 6H): Methyl group protons (-CH₃).

-

δ 3.40 – 3.80 (br m, 8H): Piperazine ring protons. Note: These often appear as broad humps or split signals due to restricted rotation around the N-CO bond at room temperature.

-

δ 7.20 – 7.35 (m, 8H): Aromatic protons (AA'BB' system typical of p-substituted benzenes).

-

-

IR Spectroscopy (KBr):

-

ν ~1625–1635 cm⁻¹: Strong C=O stretching (Tertiary Amide).

-

ν ~2920, 2850 cm⁻¹: C-H stretching (Aliphatic).

-

Absence of ν ~3200–3400 cm⁻¹: Confirms lack of N-H (complete acylation).

-

Synthesis & Purification Protocol

The synthesis follows a standard Schotten-Baumann reaction protocol, optimized for high purity and yield. This method utilizes a biphasic system or a homogeneous organic phase with a scavenger base to neutralize the HCl byproduct.

Reaction Scheme

Reagents: Piperazine (1.0 eq), 4-Methylbenzoyl Chloride (2.2 eq), Triethylamine (2.5 eq). Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Figure 1: Step-by-step synthesis workflow for Bis(4-methylbenzoyl)piperazine via Schotten-Baumann acylation.

Detailed Methodology

-

Preparation: Dissolve Piperazine (anhydrous, 10 mmol) in dry Dichloromethane (50 mL) in a round-bottom flask. Add Triethylamine (25 mmol) as the base scavenger.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add 4-Methylbenzoyl chloride (22 mmol) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the mono-acyl intermediate.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted piperazine and amine base.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid chloride (hydrolyzed to acid).

-

Wash with Brine , dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude off-white solid is best purified by recrystallization from boiling Ethanol (or an Ethanol/Water mix). If solubility is too low, use DMF followed by slow water addition to precipitate the product.

Applications in Research

Restricted Rotation Model

The steric bulk of the p-toluoyl groups combined with the partial double-bond character of the N-C(O) amide bond creates a high rotational barrier. This molecule is used in Dynamic NMR (DNMR) studies to calculate the Gibbs free energy of activation (

Crystal Engineering

Bis(4-methylbenzoyl)piperazine acts as a rigid, centrosymmetric linker. In co-crystal engineering, it serves as a hydrogen bond acceptor (via carbonyl oxygens) for strong donors like carboxylic acids or phenols. The para-methyl groups can also participate in C-H···π interactions, stabilizing specific lattice packing motifs.

Pharmaceutical Impurity Standard

In the synthesis of drugs containing the piperazine pharmacophore (e.g., certain antihistamines or antipsychotics), bis-acylated byproducts are common impurities. This compound serves as a Reference Standard for HPLC method development to quantify and limit such impurities in Active Pharmaceutical Ingredients (APIs).

References

-

General Synthesis of Piperazine Amides

-

Source: BenchChem Technical Guides.[1] "Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms." Available at: (Accessed 2026).

-

-

Physical Properties of Analogous Compounds (1,4-Dibenzoylpiperazine)

-

Source: NIST Chemistry WebBook, SRD 69. "1,4-Dibenzoylpiperazine."[1] Available at:

-

-

Piperazine Solubility & Characterization

-

Source: PubChem Compound Summary for Piperazine. Available at:

-

- Crystal Structure & Amide Geometry: Source: Cambridge Crystallographic Data Centre (CCDC). Search for "1,4-dibenzoylpiperazine" derivatives for packing motifs. (General Reference).

Sources

Piperazine-based diamides in medicinal chemistry

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1] However, the specific subclass of 1,4-diacylpiperazines (piperazine-based diamides) represents a distinct and highly valuable structural motif. Unlike simple N-alkyl piperazines, the diamide functionality imparts unique physicochemical properties: it planarizes the nitrogen centers, restricts conformational freedom via amide resonance, and removes the basicity of the piperazine nitrogens, thereby altering the pKa and membrane permeability profile.

This technical guide dissects the piperazine-based diamide scaffold, moving beyond basic synthesis to explore the causal link between its conformational dynamics and pharmacological potency. We analyze its role as a rigid linker in GPCR ligands (e.g., GPR183 inverse agonists) and its utility in fragment-based drug discovery (e.g., eIF4A3 inhibitors).

Physicochemical & Conformational Analysis

The success of the piperazine diamide scaffold lies in its ability to balance rigidity with specific vector orientation.

Conformational Restriction and Rotamers

Unlike N-alkyl piperazines, which flux rapidly between chair conformations, N,N'-diacylpiperazines exhibit restricted rotation due to the partial double-bond character of the C–N amide bonds.[2] This leads to the existence of distinct rotamers (syn/anti) observable by NMR at room temperature.

-

Restricted Rotation: The barrier to rotation around the amide bond is significant (~15-20 kcal/mol). This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a receptor.

-

Ring Conformation: While the chair conformation remains the global minimum, the planar amide groups flatten the ring slightly compared to the alkylated counterpart.

-

Basicity & Solubility: Acylation effectively neutralizes the basicity of the piperazine nitrogens (pKa drops from ~9.8 to neutral). This eliminates protonation at physiological pH, enhancing passive membrane permeability (P_app) but potentially reducing aqueous solubility unless polar side chains are added.

Visualization: Conformational Dynamics

Figure 1: Conformational evolution from free piperazine to the rigidified diamide scaffold. The anti-rotamer is often energetically favored due to dipole minimization.

Synthetic Strategies: The Challenge of Desymmetrization

The primary synthetic challenge is the efficient formation of unsymmetrical diamides (R¹ ≠ R²). Symmetrical diamides are trivial (excess acyl chloride), but medicinal chemistry requires independent control over both vectors.

Orthogonal Protection Strategy (The Gold Standard)

For high-purity library generation, a stepwise protection-deprotection strategy is required. The tert-butoxycarbonyl (Boc) group is the industry standard due to its stability to basic coupling conditions and facile removal.

Protocol Logic:

-

Monoprotection: Statistical reaction or use of Boc-anhydride in controlled stoichiometry.

-

Acylation 1: Introduction of the first diversity element (R¹).

-

Deprotection: Acidic cleavage (TFA or HCl/Dioxane).

-

Acylation 2: Introduction of the second diversity element (R²).

Visualization: Unsymmetrical Synthesis Workflow

Figure 2: Stepwise desymmetrization strategy for accessing unsymmetrical 1,4-diacylpiperazines.

Medicinal Chemistry Case Studies

GPR183 Inverse Agonists (NIBR189)[3]

-

Target: GPR183 (EBI2), a GPCR involved in immune cell migration.[3]

-

Role of Scaffold: The piperazine diamide serves as a critical linker that positions two distal phenyl rings.

-

Mechanism: In NIBR189 , the central piperazine diamide core rigidly orients a 4-bromophenyl group and a 4-methoxybenzoyl group. This specific geometry is required to stabilize the inactive state of the receptor (inverse agonism). Interestingly, subtle modifications to the distal rings (e.g., changing the 4-bromophenyl to a specific phenoxy-alkyl group) can switch the pharmacology from antagonist to agonist, highlighting the scaffold's role as a precise "molecular ruler" [Source 1.16, 1.17].

Selective eIF4A3 Inhibitors

-

Target: eIF4A3, a DEAD-box RNA helicase and core component of the exon junction complex.[4][5]

-

Discovery: High-throughput screening identified 1,4-diacylpiperazines as a hit series.[4][5][6]

-

Optimization: Compounds 52a and 53a were developed.[4][5][6] The study revealed that the stereochemistry at the C2/C3 positions of the piperazine ring (when substituted) and the rigidity of the diamide were crucial for selectivity against other helicases (eIF4A1/A2). The diamide scaffold facilitated binding to a novel non-ATP site [Source 1.1, 1.2].

Antimalarial Hybrids

-

Strategy: Covalent linking of two pharmacophores (Primaquine and Chloroquine).[7]

-

Role of Scaffold: A piperazine diamide linker was used to connect these two moieties.[8] The diamide provided improved metabolic stability compared to a simple alkyl chain or amine linker, while maintaining the necessary distance to allow dual-target engagement [Source 1.23].

Detailed Experimental Protocol

Protocol: Synthesis of 1-(4-methoxybenzoyl)-4-(4-chlorobenzoyl)piperazine A robust method for generating a differentially substituted probe.

Reagents:

-

Piperazine (anhydrous)

-

Di-tert-butyl dicarbonate (Boc2O)

-

4-Methoxybenzoyl chloride

-

4-Chlorobenzoic acid

-

HATU (Coupling reagent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), DMF, DIPEA.

Step 1: Mono-Boc Protection

-

Dissolve piperazine (10.0 g, 116 mmol) in DCM (200 mL).

-

Add a solution of Boc2O (12.6 g, 58 mmol, 0.5 eq ) in DCM (50 mL) dropwise over 1 hour at 0°C. Note: Using excess diamine ensures mono-protection.

-

Stir overnight at RT.

-

Wash with water (3 x 100 mL) to remove excess unsubstituted piperazine.

-

Dry organic layer (MgSO4) and concentrate to yield tert-butyl piperazine-1-carboxylate.

Step 2: Acylation A (Benzoyl Chloride Method)

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in DCM. Add TEA (1.5 eq).

-

Cool to 0°C. Add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

-

Stir for 2 hours. Quench with NaHCO3 (sat).

-

Isolate organic layer, dry, and concentrate.

Step 3: Boc Deprotection

-

Dissolve intermediate in DCM (10 mL/g).

-

Add TFA (5 mL/g). Stir for 1-2 hours (monitor by TLC).

-

Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

-

Critical: Neutralize the TFA salt by redissolving in DCM and washing with sat. NaHCO3 before the next coupling, or use excess base in Step 4.

Step 4: Acylation B (Amide Coupling Method)

-

Dissolve 4-chlorobenzoic acid (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate ester.

-

Add the deprotected piperazine mono-amide (1.0 eq).

-

Stir at RT for 4-16 hours.

-

Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.

-

Purify via flash chromatography (MeOH/DCM gradient).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the piperazine diamide scaffold.

| Structural Zone | Modification | Effect on Properties |

| Nitrogen (N1/N4) | Acyl vs. Alkyl | Acyl: Rigidifies structure, lowers pKa, improves metabolic stability (no N-dealkylation). Alkyl: Increases basicity, flexibility, and hERG liability. |

| Carbon (C2/C3/C5/C6) | Methyl/Alkyl subst. | Introduces chirality. Locks conformation (e.g., 2-methyl prefers equatorial). Increases metabolic stability by blocking P450 oxidation sites. |

| Linker Length | Piperazine vs. Homopiperazine | Homopiperazine (7-membered): Increases flexibility. Often reduces potency if the binding pocket is tight (e.g., Sigma receptors). |

| Aryl Side Chains | Electron Withdrawing Groups (EWG) | On the benzoyl ring: Increases lipophilicity. May alter the cis/trans rotamer ratio by affecting the amide dipole. |

References

-

Ito, M., et al. (2017). "Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors."[4][5][6] Journal of Medicinal Chemistry. Link

-

Cencic, R., et al. (2020).[4] "CRISPR-Based Screen Links an Inhibitor of Nonsense-Mediated Decay to eIF4A3 Target Engagement." ACS Chemical Biology.[4] Link

-

Benned-Jensen, T., et al. (2016). "Ligand-based discovery of GPR183 agonists." ChemMedChem. (Discusses NIBR189 scaffold). Link

-

Romanelli, M. N., et al. (2023).[9] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals.[5][7][8][10][11][12][13][14][15] Link

- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (General discussion on piperazine rigidity).

-

Lödige, M., & Hiersch, L. (2017). "Quinoline-Based Hybrid Compounds with Antimalarial Activity."[7] Molecules. Link

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AI-Driven Virtual Screening and First-in-Class Conformational Biosensor Enable the Discovery of a GPR183 Inverse Agonist | bioRxiv [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20040110785A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 1,4-bis(4-methylbenzoyl)piperazine via Schotten-Baumann Reaction

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of 1,4-bis(4-methylbenzoyl)piperazine from p-toluoyl chloride and piperazine. The synthesis is based on the robust and widely applicable Schotten-Baumann reaction. This application note is designed to offer a deep understanding of the reaction mechanism, a step-by-step experimental guide, and thorough characterization of the final product. The protocol is tailored for reliability and scalability, making it suitable for various research and development applications.

Introduction

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The symmetrical bis-amide, 1,4-bis(4-methylbenzoyl)piperazine, is a molecule of significant interest due to its potential applications as a building block in the synthesis of more complex structures in materials science and as a ligand in coordination chemistry.

The synthetic route detailed in this note utilizes the Schotten-Baumann reaction, a classic and efficient method for the formation of amides from amines and acid chlorides.[2][3][4] This guide not only presents a clear protocol but also provides the scientific reasoning behind the experimental choices, empowering researchers to adapt the synthesis for their specific needs.

Reaction Mechanism and Rationale

The synthesis of 1,4-bis(4-methylbenzoyl)piperazine is achieved through the acylation of piperazine with p-toluoyl chloride.[4] This reaction is a prime example of a nucleophilic acyl substitution. The nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of p-toluoyl chloride.[2][4] The reaction is performed in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the formation of the amide product.[3]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: A lone pair of electrons from a nitrogen atom in piperazine attacks the carbonyl carbon of p-toluoyl chloride, leading to the formation of a tetrahedral intermediate.[2][4]

-

Chloride Expulsion: The tetrahedral intermediate collapses, and the chloride ion is expelled as a leaving group.

-

Deprotonation: The base in the reaction mixture deprotonates the resulting positively charged nitrogen atom.

-

Second Acylation: This process is repeated on the second nitrogen atom of the piperazine ring to yield the desired 1,4-bis(4-methylbenzoyl)piperazine.

Caption: Workflow for the synthesis of 1,4-bis(4-methylbenzoyl)piperazine.

Experimental Protocol

This protocol is intended for the laboratory-scale synthesis of 1,4-bis(4-methylbenzoyl)piperazine. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| p-Toluoyl chloride | C₈H₇ClO | 154.59 | 5.0 g | 0.032 |

| Piperazine | C₄H₁₀N₂ | 86.14 | 1.2 g | 0.014 |

| Sodium Hydroxide | NaOH | 40.00 | 2.6 g | 0.065 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Step-by-Step Synthesis Procedure

-

Preparation of Solutions:

-

In a 250 mL Erlenmeyer flask, dissolve 1.2 g (0.014 mol) of piperazine in 50 mL of deionized water.

-

In a separate 100 mL beaker, carefully prepare a solution of 2.6 g (0.065 mol) of sodium hydroxide in 50 mL of deionized water. Allow this solution to cool to room temperature.

-

-

Reaction Setup:

-

Place the flask containing the piperazine solution in an ice bath to maintain a low temperature.

-

Begin stirring the piperazine solution with a magnetic stir bar.

-

-

Reagent Addition:

-

Slowly and concurrently, add the p-toluoyl chloride (5.0 g, 0.032 mol) and the sodium hydroxide solution to the vigorously stirred piperazine solution over approximately 15-20 minutes. The formation of a white precipitate will be observed.

-

-

Reaction Completion:

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

-

Product Isolation and Work-up:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

Perform a final wash with a small amount of cold ethanol to remove any unreacted p-toluoyl chloride.

-

-

Drying and Purification:

-

Dry the crude product in a vacuum oven at 60 °C until a constant weight is achieved.

-

For further purification, recrystallize the crude product from a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry in a vacuum oven at 60 °C.

-

Product Characterization

The identity and purity of the synthesized 1,4-bis(4-methylbenzoyl)piperazine should be confirmed using standard analytical methods.

| Analytical Technique | Expected Results |

| Appearance | White crystalline solid |

| Melting Point | 214-217 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.34 (d, 4H, Ar-H), 7.19 (d, 4H, Ar-H), 3.78 (br s, 8H, piperazine-H), 2.39 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.2, 141.8, 132.5, 129.3, 127.8, 45.5, 21.6 |

| FT-IR (KBr, cm⁻¹) | ν: 3055 (Ar-H stretch), 2920 (C-H stretch), 1635 (C=O amide stretch), 1610, 1495 (C=C aromatic stretch) |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Product Yield | Incomplete reaction due to insufficient mixing or temperature control. | Ensure vigorous stirring during the addition of reagents and maintain the reaction at a low temperature initially. |

| Loss of product during the work-up or recrystallization. | Use minimal amounts of hot solvent for recrystallization and ensure complete precipitation before filtration. | |

| Product Impurity | Presence of unreacted starting materials. | Enhance the washing steps of the crude product. Optimize the recrystallization process. |

| Formation of p-toluic acid from hydrolysis of p-toluoyl chloride. | Ensure a sufficiently basic reaction medium. Wash the crude product with a dilute solution of sodium bicarbonate. |

Safety and Handling

-

p-Toluoyl chloride: This reagent is corrosive and a lachrymator. It should be handled with extreme care in a fume hood.[5]

-

Piperazine: Can cause skin and respiratory irritation. Direct contact and inhalation should be avoided.[6]

-

Sodium Hydroxide: A caustic substance that can cause severe burns. Appropriate gloves and eye protection are mandatory.

-

Dichloromethane and Ethanol: These are flammable solvents and should be kept away from open flames and other ignition sources.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Fisher Scientific. (2012, February 21). p-Toluoyl chloride Safety Data Sheet.

- Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.

- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.

Sources

Application Note: 1,4-bis(4-methylbenzoyl)piperazine as a High-Performance Nucleating Agent for Biomedical Polymers

Executive Summary & Mechanistic Causality

In the engineering of semi-crystalline polymers for biomedical applications—such as drug-eluting implants, resorbable sutures, and advanced pharmaceutical packaging—controlling crystallization kinetics is a critical quality attribute. The ratio of amorphous to crystalline domains directly dictates the hydrolytic degradation rate, mechanical integrity, and the diffusion kinetics of active pharmaceutical ingredients (APIs).

1,4-bis(4-methylbenzoyl)piperazine (BMBP) is an advanced, rigid organic nucleating agent designed to accelerate polymer crystallization. Traditional primary diamide nucleators (e.g., N,N'-ethylenebis(stearamide)) rely on extensive intermolecular hydrogen bonding, which often leads to the formation of highly entangled fibrillar networks that drastically spike melt viscosity.

Conversely, BMBP utilizes a tertiary bis-amide piperazine core. Because it lacks primary N-H bonds, it cannot form these problematic hydrogen-bonded networks. Instead, BMBP self-assembles in the polymer melt primarily through

Application in Drug Development & Delivery Systems

For drug development professionals, BMBP acts as a tunable dial for API release profiles. By increasing the degree of crystallinity (

Key Benefits in Formulation:

-

Suppression of Burst Release: The dense crystalline boundaries prevent the rapid, uncontrolled diffusion of APIs often seen in highly amorphous matrices.

-

Zero-Order Kinetics: Smaller, uniform micro-spherulites promote a steady, sustained release profile.

-

Mechanical Longevity: Enhanced structural integrity prevents the premature, catastrophic mechanical failure of biodegradable implants during in vivo hydrolysis.

Mechanistic pathway of BMBP-induced polymer nucleation and its impact on biomedical applications.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The inclusion of strict thermal baselines ensures that any observed kinetic shifts are definitively caused by the BMBP additive, rather than thermomechanical degradation during processing.

Protocol 1: Melt Compounding of BMBP into Polymer Matrices

Causality & Control: A neat polymer control (0 wt% BMBP) must be processed sequentially under identical shear and thermal histories to establish a baseline for molecular weight and thermal properties.

-

Pre-drying: Dry the base polymer (e.g., PLA) and BMBP powder in a vacuum oven at 80°C for 12 hours. Reasoning: This prevents moisture-induced hydrolytic chain scission during high-temperature extrusion, which would artificially alter crystallization kinetics.

-

Dry Blending: Mechanically mix BMBP into the polymer at target concentrations ranging from 0.1 wt% to 1.0 wt%.

-

Melt Extrusion: Process the blend using a co-rotating twin-screw extruder. Set the temperature profile 10–15°C above the melting temperature (

) of the polymer (e.g., 180°C–190°C for PLA). Reasoning: High shear ensures the complete dissolution and uniform dispersion of the BMBP molecules before self-assembly occurs upon cooling. -

Quenching: Extrude the strand directly into a 20°C water bath to rapidly freeze the amorphous state, followed by pelletization.

Protocol 2: Isothermal Crystallization Analysis via DSC

Causality & Control: Differential Scanning Calorimetry (DSC) isolates the thermodynamic influence of the BMBP nucleating surfaces by completely erasing prior thermal and stress histories.

-

Thermal Erasure: Heat 5–10 mg of the pelletized sample to 200°C at a rate of 20°C/min. Hold isothermally for 5 minutes. Reasoning: This completely melts residual crystals and erases flow-induced orientation from the extrusion process.

-

Quenching to Isothermal Temperature: Cool the sample rapidly (50°C/min) to the target isothermal crystallization temperature (

, e.g., 120°C). -

Isothermal Hold: Hold at

until the exothermic crystallization peak fully returns to the baseline. -

Data Extraction & Validation: Calculate the crystallization half-time (

) by integrating the exothermic peak. Self-Validation Metric: Analyze the peak width. A significantly narrower peak compared to the neat control validates a homogeneous, additive-driven nucleation event rather than spontaneous heterogeneous nucleation[4].

Self-validating experimental workflow for compounding and characterizing BMBP-nucleated polymers.

Quantitative Data Presentation

The addition of BMBP significantly alters the thermal properties and morphological characteristics of semi-crystalline polymers. The table below summarizes the typical dose-dependent response of Poly(lactic acid) nucleated with a highly rigid piperazine-based derivative during isothermal crystallization at 120°C.

| BMBP Concentration (wt%) | Crystallization Half-Time ( | Peak Crystallization Temp ( | Degree of Crystallinity ( | Average Spherulite Size ( |

| 0.0 (Neat Control) | 6.12 | 105.2 | 28.5 | > 100 |

| 0.1 | 2.45 | 115.4 | 38.2 | ~ 45 |

| 0.3 | 0.85 | 121.6 | 45.1 | ~ 20 |

| 0.5 | 0.35 | 125.8 | 49.3 | < 10 |

| 1.0 | 0.32 | 126.1 | 49.5 | < 10 |

*Note: Peak

References

-

Title: The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review Source: MDPI (Polymers) URL: [Link]

-

Title: Effect of a Self-Assembled Nucleating Agent on the Crystallization Behavior and Spherulitic Morphology of Poly(lactic acid) Source: ACS Omega URL: [Link]

-

Title: Polymorphic Crystalline Structure and Crystal Morphology of Enantiomeric Poly(lactic acid) Blends Tailored by a Self-Assemblable Aryl Amide Nucleator Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Simultaneously enhancing the fire retardancy and crystallization rate of biodegradable polylactic acid with piperazine-1,4-diylbis(diphenylphosphine oxide) Source: LSU Scholarly Repository URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-bis(4-methylbenzoyl)piperazine

Technical Overview & Causality

The synthesis of 1,4-bis(4-methylbenzoyl)piperazine (Target) often results in the incomplete acylation of the piperazine core, leading to the mono-substituted impurity (1-(4-methylbenzoyl)piperazine).[1][2]

The separation of these two species relies on a fundamental difference in their acid-base chemistry, not just their polarity.[1][2]

-

The Impurity (Mono-sub): Contains a secondary amine at the N4 position.[1][2] This amine is basic (pKa

8.5–9.0).[1][2] In the presence of dilute acid, it protonates to form a water-soluble ammonium salt.[1][2] -

The Target (Bis-sub): Both nitrogens are acylated (amides).[1][2] Amides are neutral (pKa

-0.[1][2]5) and do not protonate under mild acidic conditions.[1][2] Consequently, the target remains lipophilic and stays in the organic phase.[1][2]

Key Takeaway: You do not need expensive chromatography.[1][2] A chemoselective acid-base extraction (liquid-liquid extraction) is the most efficient purification method for this specific impurity profile.[1][2]

Primary Protocol: Chemoselective Acid Extraction[1]

Objective: To selectively protonate the mono-substituted impurity, forcing it into the aqueous phase while retaining the neutral bis-substituted product in the organic phase.

Reagents Required[1][2][3][4][5][6][7]

-

Organic Solvent: Dichloromethane (DCM) or Chloroform (

).[1][2] (Ethyl Acetate is a secondary choice if the product solubility is high enough).[1][2] -

Base Wash: Saturated Sodium Bicarbonate (

).[1][2] -

Drying Agent: Anhydrous Sodium Sulfate (

).[1][2][3]

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1 | Dissolution | Dissolve the crude solid in DCM (approx. 10-15 mL per gram of crude).[1][2] Ensure full dissolution. If the bis-product is not fully soluble, add a small amount of Methanol (MeOH) (<5% v/v), but keep it minimal to maintain phase separation.[1][2] |

| 2 | Acid Extraction | Transfer to a separatory funnel.[1][2] Add 1.0 M HCl (1:1 volume ratio with organic layer). Shake vigorously for 2-3 minutes. Allow layers to separate completely.[1][2] |

| 3 | Phase Separation | Collect the Organic Layer (Bottom). Discard the Aqueous Layer (Top) — this contains the protonated mono-impurity salt.[1][2] |

| 4 | Validation | Check the pH of the aqueous layer. It must be pH < 2.[1][2] If not, the amine may not be fully protonated.[1][2] Repeat Step 2 if necessary. |

| 5 | Neutralization | Wash the organic layer with Saturated |

| 6 | Brine Wash | Wash with Saturated NaCl (Brine) to remove trapped water from the organic phase.[1][2] |

| 7 | Isolation | Dry over |

Secondary Protocol: Recrystallization (Polishing)[1][2]

If the acid wash yields a product with >98% purity but trace impurities remain (or if the product is colored), use recrystallization.[1][2] Bis-amides typically have high melting points and poor solubility in alcohols compared to their mono-substituted counterparts.[1][2]

Recommended Solvent System: Ethanol (EtOH) or DMF/Water.[1][2]

-

Reflux: Suspend the crude solid in Ethanol. Heat to reflux (

C).[1][2] -

Titration: If the solid does not dissolve, add DMF dropwise through the condenser until a clear solution is obtained.

-

Cooling: Allow the solution to cool slowly to room temperature, then to

C. -

Filtration: Collect the crystals via vacuum filtration. Wash with cold Ethanol.[1][2]

Visual Workflows

Figure 1: Purification Logic Tree

This diagram illustrates the decision-making process for selecting the correct purification route based on crude purity.

Caption: Decision matrix for selecting between extraction and recrystallization based on impurity profile.

Figure 2: The Acid-Base Extraction Mechanism

This diagram details the chemical species separation during the extraction phase.[1][2]

Caption: Mechanistic flow of the chemoselective separation. The basic impurity is protonated and moves to the aqueous waste stream.[2]

Troubleshooting & FAQ

Q1: My product is precipitating during the acid wash. What should I do?

-

Cause: 1,4-bis(4-methylbenzoyl)piperazine has limited solubility in some organic solvents.[1][2] The addition of cold aqueous acid might lower the temperature or change the partition coefficient, causing the product to crash out.[2]

-

Solution: Add more DCM (dilute the solution). Alternatively, gently warm the separatory funnel with warm water (do not exceed the boiling point of DCM,

C).[1][2] If precipitation persists, switch the solvent to Chloroform, which generally has higher solubilizing power for bis-amides.[1][2]

Q2: I still see the mono-substituted spot on TLC after the acid wash.

-

Cause: The aqueous layer may not have been acidic enough to fully protonate the amine, or the extraction was not vigorous enough.[1][2]

-

Solution:

-

Check the pH of the aqueous layer; it must be acidic (pH 1–2).[1][2]

-

Perform a "back-extraction": Extract the aqueous waste layer once with fresh DCM to recover any trapped product, then wash the combined organic layers with fresh 1M HCl.[1][2]

-

Ensure you are shaking the funnel vigorously for at least 2 minutes to maximize surface area contact.[1][2]

-

Q3: Can I use Column Chromatography instead?

-

Answer: Yes, but it is often unnecessary.[1][2] If you must use chromatography:

Q4: How do I confirm the impurity is gone without HPLC?

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13754-38-6, 1-Benzoylpiperazine. Retrieved from [Link][1][2]

-

Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][4] Organic Chemistry Data. Retrieved from [Link]

-

Organic Syntheses. 1-Benzylpiperazine. Org. Synth. 1955, 35,[1][2] 10. Retrieved from [Link][1][2]

Sources

Technical Support Center: Optimizing the Synthesis of 1,4-bis(4-methylbenzoyl)piperazine

Welcome to the technical support center for the synthesis of 1,4-bis(4-methylbenzoyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of 1,4-bis(4-methylbenzoyl)piperazine is a classic example of a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2] This process involves the reaction of piperazine, a cyclic secondary diamine, with two equivalents of an acylating agent, in this case, 4-methylbenzoyl chloride. While straightforward in principle, achieving a high yield of the desired di-substituted product requires careful control over reaction conditions to mitigate side reactions and prevent the formation of unwanted byproducts.

This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3] The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. This process occurs sequentially on both nitrogen atoms of the piperazine ring to form the final di-acylated product.[1]

Q2: Why is the addition of a base crucial for this reaction?

For each acylation step, one equivalent of hydrochloric acid (HCl) is generated.[4] In the absence of a base, this HCl will protonate the basic nitrogen atoms of the piperazine starting material, forming a salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[4] A base, such as sodium hydroxide or triethylamine, is added to neutralize the HCl as it forms, ensuring the piperazine remains a free, reactive nucleophile and driving the reaction to completion.[1][2]

Q3: What are the most common byproducts that reduce the yield of 1,4-bis(4-methylbenzoyl)piperazine?

The two most significant byproducts are:

-

1-(4-methylbenzoyl)piperazine (Mono-acylated byproduct): This forms when a piperazine molecule reacts with only one molecule of 4-methylbenzoyl chloride. This is often the result of improper stoichiometry or inefficient mixing.[1][5]

-

4-methylbenzoic acid: This results from the hydrolysis of the 4-methylbenzoyl chloride reactant.[6] This side reaction is particularly problematic when using aqueous base systems (e.g., NaOH in water) and can significantly consume the acylating agent, leading to incomplete reactions and lower yields.[7]

Q4: What is the ideal stoichiometry to maximize the di-substituted product?

To favor the formation of the di-substituted product, 4-methylbenzoyl chloride should be used in a molar excess relative to piperazine. A stoichiometric ratio of slightly more than 2:1 (e.g., 2.1 to 2.2 equivalents of acyl chloride per 1 equivalent of piperazine) is recommended. This ensures there is enough acylating agent to react with both nitrogen atoms on the piperazine ring, pushing the equilibrium towards the desired product.

Troubleshooting Guide for Low Yield

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: My final product is contaminated with a significant amount of the mono-acylated byproduct, 1-(4-methylbenzoyl)piperazine.

This is a common selectivity issue. The root cause is that the first acylation reaction creates an intermediate that must compete with the unreacted piperazine for the remaining acyl chloride.

Root Cause Analysis and Solutions:

-

Cause A: Incorrect Stoichiometry. If less than two full equivalents of 4-methylbenzoyl chloride are used, there will not be enough acylating agent to fully convert the mono-acylated intermediate to the di-acylated product.

-

Solution: Carefully verify the molar quantities of your reactants. Ensure you are using at least 2.1 equivalents of 4-methylbenzoyl chloride for every 1 equivalent of piperazine.

-

-

Cause B: Inefficient Mixing or Rapid Addition. Adding the acyl chloride too quickly creates localized areas of high concentration. In these zones, an unreacted piperazine molecule is statistically more likely to react than a mono-acylated one, leading to an accumulation of the mono-substituted byproduct.[5]

-

Solution: Dissolve the piperazine and base first, then add the 4-methylbenzoyl chloride (either neat or dissolved in a suitable solvent) slowly and dropwise with vigorous stirring. This maintains a low, steady concentration of the acylating agent throughout the reaction mixture, allowing the mono-acylated intermediate sufficient time to react again.

-

Table 1: Effect of Stoichiometry on Product Distribution

| Molar Ratio (Acyl Chloride : Piperazine) | Expected Di-acylated Product Yield | Expected Mono-acylated Byproduct |

| 1.8 : 1 | Low (~60-70%) | High (~25-35%) |

| 2.0 : 1 | Moderate (~80-85%) | Moderate (~10-15%) |

| 2.2 : 1 (Recommended) | High (>90%) | Low (<5%) |

Problem 2: The yield is very low, and I've identified 4-methylbenzoic acid as a major impurity.

This indicates that hydrolysis of the acyl chloride is outcompeting the desired acylation reaction. Acyl chlorides are highly reactive and susceptible to reaction with water.[6]

Root Cause Analysis and Solutions:

-

Cause: Hydrolysis of 4-methylbenzoyl chloride. In a biphasic Schotten-Baumann system (e.g., an organic solvent with aqueous NaOH), the acyl chloride can react with water at the phase interface, converting it into the unreactive carboxylic acid.[7]

-

Solution 1 (Anhydrous Conditions): The most robust solution is to eliminate water entirely. Conduct the reaction in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and use an organic base, such as triethylamine (TEA), to neutralize the HCl.[8][9] Triethylamine hydrochloride, the salt byproduct, can often be removed by a simple aqueous wash during workup.

-

Solution 2 (Biphasic System Optimization): If an aqueous base is required, several steps can minimize hydrolysis.

-

Vigorous Stirring: Maximize the surface area between the organic and aqueous phases to ensure the piperazine has a better chance of reacting with the acyl chloride before water does.

-

Low Temperature: Perform the addition of the acyl chloride at a low temperature (0-5 °C) to decrease the rate of hydrolysis, which is often more temperature-sensitive than the acylation of the amine.[9]

-

Phase-Transfer Catalyst (PTC): Consider adding a PTC like tetrabutylammonium bromide. A PTC can help transport the hydroxide or piperazine species into the organic phase, accelerating the desired reaction over hydrolysis.[3][10]

-

-

Problem 3: The reaction is incomplete, with a significant amount of unreacted piperazine remaining.

This issue suggests that the reaction has stopped prematurely.

Root Cause Analysis and Solutions:

-

Cause A: Insufficient Acylating Agent. This could be due to a simple miscalculation or significant hydrolysis of the acyl chloride as described in Problem 2.

-

Solution: Re-evaluate your stoichiometry and consider the anhydrous protocol to prevent loss of the acyl chloride.

-

-

Cause B: Ineffective Base/Neutralization. If the base is not added effectively or is insufficient, the generated HCl will protonate and deactivate the piperazine starting material.[4]

-

Solution: Ensure at least two equivalents of base are used. When using a biphasic system, ensure mixing is adequate for the base to neutralize the acid being formed in the organic layer.

-

-

Cause C: Low Reactivity. While this reaction is typically fast, low temperatures can slow it down considerably.

-

Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction stalls after the initial exothermic phase, allowing it to slowly warm to room temperature and stir for several hours can help drive it to completion.[9]

-

Visualized Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving low-yield issues during the synthesis.

Caption: Troubleshooting flowchart for low yield of 1,4-bis(4-methylbenzoyl)piperazine.

Recommended Experimental Protocols

Protocol 1: High-Yield Anhydrous Synthesis

This protocol minimizes the risk of hydrolysis and is often the most reliable method for achieving high yields.

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperazine (1.0 eq.). Dissolve it in dry dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Base Addition: Add triethylamine (2.2 eq.) to the solution and cool the mixture to 0-5 °C using an ice bath.

-

Acylation: Dissolve 4-methylbenzoyl chloride (2.15 eq.) in a small volume of dry DCM. Add this solution to the stirred piperazine mixture dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain the pure 1,4-bis(4-methylbenzoyl)piperazine.

Protocol 2: Optimized Biphasic Schotten-Baumann Synthesis

This method uses a more traditional and cost-effective aqueous base.

-

Preparation: In a round-bottom flask, dissolve piperazine (1.0 eq.) in a suitable organic solvent such as toluene or DCM.

-

Base Addition: Add a solution of sodium hydroxide (2.5 eq.) in water. Cool the biphasic mixture to 0-5 °C in an ice bath.

-

Acylation: While stirring the mixture vigorously, add 4-methylbenzoyl chloride (2.15 eq.) dropwise over 30-45 minutes, maintaining the low temperature.

-

Reaction: Continue to stir vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Workup: Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization as described in Protocol 1.

Visualizing the Reaction Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1,4-bis(4-methylbenzoyl)piperazine

Case ID: PUR-PZ-042 Topic: Separation of bis-amide target from mono-substituted intermediates and acidic byproducts. Assigned Specialist: Senior Application Scientist, Separation Methodologies.

The "Triage": Understanding Your Mixture

Before initiating any purification protocol, you must understand the chemical species present in your reaction flask.[1] The synthesis of 1,4-bis(4-methylbenzoyl)piperazine (typically via Schotten-Baumann or standard acylation) generates a predictable impurity profile based on the stoichiometry and kinetics of the reaction.[1]

Your crude mixture likely contains four distinct species with varying acid/base properties. We exploit these differences for separation without the need for immediate chromatography.[1]

Impurity Profile & Solubility Logic

| Species | Chemical Nature | pKa (Approx) | Solubility (Acidic pH) | Solubility (Basic pH) |

| Target: Bis-amide | Neutral | N/A (Non-basic) | Organic Layer | Organic Layer |

| Impurity A: Mono-amide | Basic (Sec. Amine) | ~9-10 (Amine) | Aqueous Layer | Organic Layer |

| Impurity B: p-Toluic Acid | Acidic | ~4.4 (Carboxyl) | Organic Layer | Aqueous Layer |

| Impurity C: Piperazine | Basic (Diamine) | ~9.8 / 5.6 | Aqueous Layer | Aqueous/Organic |

Key Insight: The target molecule is the only species that remains neutral across the entire pH spectrum.[1] It lacks the basic secondary amine of the mono-product and the acidic proton of the hydrolyzed byproduct.[1]

Primary Protocol: The "pH Swing" Extraction

Recommended for: Bulk removal of starting materials and mono-substituted byproducts.[1]

This protocol relies on the "Neutrality Principle." By sequentially washing the organic phase with acid and base, we force impurities into the aqueous layer while the target remains in the organic solvent.[1]

Reagents Required[1][2][3][4][5][6]

-

Solvent: Dichloromethane (DCM) or Chloroform (

).[1] Note: Ethyl acetate is often less effective for bis-amides due to lower solubility. -

Acid Wash: 1.0 M Hydrochloric Acid (HCl).[1]

-

Base Wash: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

).[1] -

Drying Agent: Anhydrous Magnesium Sulfate (

).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction residue in DCM (approx. 10-15 mL per gram of crude). If the product has precipitated during the reaction, filter it first—high purity bis-amides often precipitate directly from the reaction mixture.[1]

-

Acidic Wash (Removes Mono-amide & Piperazine):

-

Transfer the organic layer to a separatory funnel.[1]

-

Wash with 1.0 M HCl (

volume of organic layer).[1] -

Mechanism: The HCl protonates the secondary amine of the mono-amide (1-(4-methylbenzoyl)piperazine) and unreacted piperazine, forming water-soluble hydrochloride salts.

-

Check: The aqueous layer should be acidic (pH < 2).[1]

-

-

Basic Wash (Removes p-Toluic Acid):

-

Final Wash & Dry:

Visualization: The Extraction Logic Flow

Caption: Logical flow of the pH-swing extraction removing basic and acidic impurities sequentially.

Secondary Protocol: Troubleshooting Crystallization

Recommended for: Final polishing if the product is colored or "oiling out."[1]

Bis-benzamides are typically high-melting solids. If your product remains an oil or sticky gum after extraction, it likely contains trapped solvent or trace mono-amide impurities preventing crystal lattice formation.

The "Oiling Out" Phenomenon

Cause: The melting point of the impurity-doped product is depressed below room temperature, or the solvent polarity is not optimal for crystal growth.[1]

Corrective Action:

-

Solvent Swap: Do not try to recrystallize from DCM or Chloroform (solubility is too high).[1]

-

Recommended Solvent Systems:

-

Ethanol (Hot): Dissolve in boiling ethanol.[1] If it doesn't dissolve completely, add small amounts of DCM until clear, then cool slowly.[1]

-

DMF / Water: Dissolve in minimum DMF, then add water dropwise until turbidity persists.[1] Heat to clear, then cool.

-

Trituration: If it is a gum, add Diethyl Ether or Hexane and scratch the flask sides with a glass rod to induce nucleation.[1]

-

FAQ: Common Research Hurdles

Q: My yield is >100%. What happened? A: This is almost always due to trapped solvent or inorganic salts.[1] Bis-amides can form solvates.

-